3-Amino-2-(oxolan-3-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(oxolan-3-yl)propanoic acid typically involves the reaction of alanine derivatives with tetrahydrofuranThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(oxolan-2-yl)propanoic acid: Similar structure but with the tetrahydrofuran ring in a different position.
3-(oxolan-2-yl)propanoic acid: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
3-Amino-2-(oxolan-3-yl)propanoic acid is unique due to the presence of both an amino group and a tetrahydrofuran ring.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
LFGQVAXQJPFPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CN)C(=O)O |
Origin of Product |
United States |
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